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Bis(2-dimethylaminoethyl) ether, diformate

Polyurethane foam Cream time Blowing catalyst

Bis(2-dimethylaminoethyl) ether, diformate (CAS 51390-19-3, molecular formula C₈H₂₀N₂O·2CH₂O₂, MW 206.28 g/mol) is the diformate salt of bis(2-dimethylaminoethyl) ether (BDMAEE). It belongs to the class of blocked or delayed-action tertiary amine catalysts used in polyurethane (PU) foam manufacturing.

Molecular Formula C9H22N2O3
Molecular Weight 206.28 g/mol
CAS No. 51390-19-3
Cat. No. B1615641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-dimethylaminoethyl) ether, diformate
CAS51390-19-3
Molecular FormulaC9H22N2O3
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN(C)CCOCCN(C)C.C(=O)O
InChIInChI=1S/C8H20N2O.CH2O2/c1-9(2)5-7-11-8-6-10(3)4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)
InChIKeyAWVSDQYIGJMXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-dimethylaminoethyl) Ether Diformate (CAS 51390-19-3): Core Identity and Procurement Context for Polyurethane Catalyst Selection


Bis(2-dimethylaminoethyl) ether, diformate (CAS 51390-19-3, molecular formula C₈H₂₀N₂O·2CH₂O₂, MW 206.28 g/mol) is the diformate salt of bis(2-dimethylaminoethyl) ether (BDMAEE) . It belongs to the class of blocked or delayed-action tertiary amine catalysts used in polyurethane (PU) foam manufacturing. Industrially supplied under trade names including NIAX™ Catalyst A-107 (Momentive), DABCO® BL-17 (Evonik), JEFFCAT® ZF-54 (Huntsman), and PC CAT NP93FA, the compound functions primarily as a thermally activated blowing catalyst, specifically catalyzing the isocyanate-water reaction to generate CO₂ for foam expansion . Its defining differentiating feature is the deliberate retardation of initial catalytic activity at ambient temperature, followed by rapid activation as the exothermic PU reaction raises the system temperature, enabling extended processing windows and improved mold filling in complex geometries [1].

Why BDMAEE Diformate Cannot Be Interchanged with Unblocked BDMAEE or Conventional Tertiary Amines: The Case for Specification-Level Selection


Generic substitution of BDMAEE diformate with its unblocked parent compound BDMAEE (CAS 3033-62-3) or other conventional tertiary amine catalysts (e.g., TEDA, DMCHA) introduces critical processing and product-quality trade-offs. The free base BDMAEE is a potent, immediately active blowing catalyst that dramatically shortens cream time, limiting mold fill in complex geometries and increasing scrap rates from premature gelation . The diformate salt, by contrast, is thermally gated: formate counterions block the amine active site at ambient temperature, and the active BDMAEE is released only as the exotherm progresses, yielding a measurably extended cream time without sacrificing final rise time or cure [1]. This delayed-action mechanism is distinct from simple concentration reduction of a fast catalyst, which would slow both initiation and overall cure, increasing cycle time. Furthermore, the ionic salt form reduces volatility and amine odor relative to the free base, which is critical for low-fogging automotive interior foam specifications [2]. Substitution of BDMAEE diformate with a non-salt delayed catalyst (e.g., DBU phenol salt, CAS 57671-19-9) changes the thermal activation profile and the gelling/blowing selectivity balance, requiring complete formulation re-optimization and requalification [3].

Quantitative Head-to-Head Evidence: Bis(2-dimethylaminoethyl) Ether Diformate (CAS 51390-19-3) vs. Closest Analog BDMAEE Free Base and In-Class Alternatives


Cream Time Extension vs. BDMAEE Free Base: 20% Longer Cream Time at Matched Rise Time in PU Flexible Foam

In a direct formulation comparison reported by Momentive Performance Materials, NIAX™ Catalyst A-107 (the commercial formulation of BDMAEE diformate, supplied as a 78% solution in dipropylene glycol) was benchmarked against NIAX™ Catalyst A-1 (BDMAEE free base, supplied as a 70% solution in DPG) in a standard flexible polyurethane foam system. At a use level of 1.33 parts of A-107 per part of A-1, A-107 delivered a comparable foam rise time but with a cream time that was approximately 20% slower than that of A-1 [1]. The extended cream time is the direct consequence of the thermally gated release of catalytically active BDMAEE from the diformate salt, providing formulators with a longer working window for mold filling without compromising overall cycle time [2].

Polyurethane foam Cream time Blowing catalyst Molded foam

Thermally Gated Activation: BDMAEE Diformate Exhibits Latent Catalytic Activity, Contrasting with Immediate Full Activity of the Free Base

The BDMAEE diformate operates via a thermally gated dissociation mechanism: at ambient temperature, the formate counterions block the tertiary amine active sites, rendering the catalyst largely inactive during the initial mixing and pouring stages. As the exothermic polyurethane reaction progresses and the system temperature rises, the formate salt dissociates, liberating free BDMAEE and formic acid, with the free tertiary amine then catalyzing the isocyanate-water blowing reaction [1][2]. This mechanism is described explicitly for DABCO BL-17 (BDMAEE diformate 78% in DPG): '在反应的前期,它的催化作用不明显,但是随着反应的进行,温度升高…其反应活性迅速上升' (in the early stage of reaction, its catalytic effect is not apparent, but as the reaction proceeds and temperature rises, its reactivity rapidly increases) [3]. This behavior contrasts with unblocked BDMAEE (free base), which exhibits full catalytic activity immediately upon mixing, providing a cream time of 5–15 seconds in standard hand-mix flexible foam formulations versus the measurably extended cream time of the diformate [4].

Delayed-action catalysis Thermal activation Pot life Polyurethane processing

Low-Fogging Performance in Automotive HR Molded Foam: BDMAEE Diformate as the Specified Catalyst for Reduced Volatile Emissions

In automotive high-resilience (HR) molded polyurethane foam formulations targeting low-fogging specifications (e.g., for instrument panels, seating, and headrests), BDMAEE diformate is explicitly selected over the free base BDMAEE and other volatile tertiary amines. A published MDI-based HR foam formulation by Werner Blank uses bis(dimethylamino)ether formic acid (CAS 51390-19-3) at 0.15 parts per hundred polyol, combined with triethylenediamine (TEDA, 33% in DPG) at 0.50 parts, to achieve low fogging while maintaining adequate blowing catalysis [1]. The formulation rationale states: 'Low fogging HR foams (MDI)… The use of low volatility components such as surfactants, catalysts is important to reduce fogging. Either high molecular weight additives or additives with functional groups can be used to achieve no-fogging' [2]. The ionic diformate salt structure reduces vapor pressure (DABCO BL-17: ~13.3 Pa at 25 °C) by roughly two-thirds compared to the free base BDMAEE (37 Pa at 21 °C), directly decreasing the mass of volatile amine available to condense on cooler surfaces during the windshield fogging test (DIN 75201 / SAE J1756) [3][4].

Automotive interior foam Low fogging HR molded foam Volatile emissions

Higher Catalyst Loading Tolerance and Reduced Demold Time via Delayed Action: Enabling Productivity Gains in Molded Foam Operations

The delayed-action characteristic of BDMAEE diformate enables formulators to increase catalyst loading beyond the level tolerated with unblocked BDMAEE, achieving faster overall cure and reduced demold time without incurring premature foaming or flow defects. Momentive's product documentation for NIAX™ A-107 explicitly states: 'this catalyst delays the start of the reaction, allowing higher concentrations to be used and a corresponding reduction in release time, but with excellent curing results' [1]. Quantitative guidance is provided: at a 1.33:1 loading ratio relative to NIAX™ A-1, the cream time is extended by approximately 20%, while rise time remains comparable . By enabling higher catalyst concentrations, the formulation can achieve faster demold without sacrificing the flow time needed to fill complex mold cavities. In contrast, increasing the concentration of unblocked BDMAEE would proportionally decrease cream time, leading to uneven filling, knit lines, and increased scrap rates (typically 10–15% in molded foam operations using fast catalysts) [2].

Demold time reduction Catalyst loading Molded foam productivity Cycle time optimization

Blowing/Gelling Selectivity Balance: BDMAEE Core Skeleton Delivers Strong Selectivity for Water-Isocyanate Reaction; Diformate Salt Adds Temporal Control

The BDMAEE backbone is recognized across the polyurethane industry as a blowing-selective catalyst with 'extremely high catalytic activity and selectivity for the foaming reaction' (the isocyanate-water reaction generating CO₂) [1]. This strong blowing selectivity can be modulated by co-formulation with gelling catalysts (e.g., TEDA or organotin catalysts) to achieve the desired gel/blow balance for target foam density and cell structure [2]. The diformate salt of BDMAEE retains this strong blowing selectivity but adds a temporal dimension: the blowing catalysis is delayed to later stages of foam rise, which is reported to favor more uniform cell growth and reduced collapse in high-resilience and low-density foam grades [3]. In comparative terms, BDMAEE (both free base and diformate) is a stronger blowing catalyst than TEDA (which provides more balanced gel/blow activity) and DMCHA (which offers adjustable selectivity but with higher odor). The diformate form is preferred when strong blowing must be combined with extended flow time [4].

Catalyst selectivity Blowing vs. gelling Foam density control Cell structure

Proven Application Scenarios Where Bis(2-dimethylaminoethyl) Ether Diformate (CAS 51390-19-3) Provides Quantifiable Differentiation


Automotive High-Resilience (HR) Molded Foam for Seating and Interior Components Requiring Low Fogging (DIN 75201 / SAE J1756)

BDMAEE diformate is the specified delayed-action blowing catalyst in published MDI-based HR molded foam formulations designed to meet automotive OEM low-fogging specifications. At a use level of 0.15 parts per hundred polyol in combination with TEDA (0.50 pphp), BDMAEE diformate provides the blowing catalysis needed for foam expansion while its reduced vapor pressure (~13.3 Pa at 25 °C vs. 37 Pa for free BDMAEE) minimizes volatile amine condensation on windshields [1]. The 20% extended cream time (vs. BDMAEE free base) allows the reacting mixture to completely fill complex seat mold geometries before significant viscosity build-up occurs, reducing knit-line defects and scrap . This scenario directly applies to tier-1 automotive suppliers manufacturing molded seating, headrests, armrests, and instrument panel foam meeting VW PV 3015, GMW 3235, and equivalent OEM fogging standards.

Flexible Slabstock Foam Production Requiring Balanced Cream Time and Rapid Cure for High-Throughput Continuous Lines

In continuous slabstock foam manufacturing, BDMAEE diformate (supplied as DABCO BL-17, NIAX A-107, or JEFFCAT ZF-54) enables formulators to increase catalyst loading by approximately 33% above the equivalent free base BDMAEE concentration without shortening cream time [1]. This higher loading accelerates overall cure, reducing demold time and increasing line speed, while the thermally gated activation mechanism ensures that foam rise does not initiate prematurely in the trough, preventing bottom-skin defects and density gradients . The strong blowing selectivity of the BDMAEE backbone promotes efficient CO₂ generation for low-density foam grades (typically 15–45 kg/m³), while co-catalysts (e.g., TEDA or organotin compounds) are used to balance gelation for mechanical property development [2]. This scenario is validated by decades of industrial use across all major catalyst suppliers (Evonik, Momentive, Huntsman) for polyether-based flexible slabstock foams.

Molded Rigid Polyurethane Foam for Appliance Insulation and Construction Panels Requiring Extended Flow and Rapid Back-End Cure

Rigid polyurethane foam formulations for pour-in-place appliance insulation (refrigerators, water heaters) and discontinuous panel production benefit from BDMAEE diformate's unique combination of extended cream time and rapid final cure. The delayed action permits the low-viscosity reaction mixture to flow into narrow cavity spaces and around internal components before foaming initiates, while the subsequent thermal unblocking at elevated exotherm temperatures delivers rapid cure for short demold cycles [1]. BDMAEE diformate is listed by Werner Blank as a delayed-action catalyst suitable for rigid foam systems, and DABCO BL-17 product literature confirms its applicability in '聚氨酯模塑硬质泡沫' (molded rigid polyurethane foam) [2]. The catalyst's strong blowing selectivity supports the low-density requirements of insulation foams (typically 28–45 kg/m³ core density), while co-catalysts or polyol functionality adjustments provide the crosslinking density needed for dimensional stability and compressive strength.

Low-Emission Flexible Foam for Mattresses, Furniture, and Bedding Meeting CertiPUR-US / OEKO-TEX Certification Requirements

For consumer-facing polyurethane foam products subject to indoor air quality certifications (CertiPUR-US, OEKO-TEX Standard 100, GREENGUARD Gold), BDMAEE diformate's reduced volatility compared to unblocked tertiary amines directly supports compliance with VOC emission limits. The ionic salt form reduces the vapor-phase concentration of amine catalyst in the finished foam, lowering total VOC contribution from the catalyst package [1]. Unlike high-MW or reactive amine catalyst alternatives that may require significant formulation re-optimization or cost premiums, BDMAEE diformate offers a drop-in solution within existing BDMAEE-based formulations, retaining the familiar blowing selectivity profile while providing the vapor pressure reduction that facilitates certification testing . This scenario is particularly relevant for foamers serving the mattress, upholstered furniture, and pillow markets in North America and Europe where third-party emissions certifications are a market access requirement.

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